N-(2-Methyl-1-oxoallyl)methacrylamide: Molecular Specifications, Synthesis, and Advanced Cross-Linking Applications
N-(2-Methyl-1-oxoallyl)methacrylamide: Molecular Specifications, Synthesis, and Advanced Cross-Linking Applications
Executive Summary
N-(2-Methyl-1-oxoallyl)methacrylamide, commonly referred to as dimethacrylamide, is a highly specialized symmetrical 1,6-diene monomer. Featuring a central imide linkage flanked by two methacryloyl groups, it serves as a robust cross-linking agent in macromolecular chemistry. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic advantages over traditional ester-based cross-linkers, and validated protocols for its synthesis and application in advanced hydrogels and biomaterials.
Molecular Identity and Physicochemical Profile
Understanding the baseline specifications of N-(2-Methyl-1-oxoallyl)methacrylamide is critical for precise stoichiometric calculations in polymer formulations. The molecule consists of two polymerizable vinyl groups separated by an imide nitrogen. This compact, symmetrical structure provides an exceptionally high cross-link density per gram of material, making it highly efficient in network formation ()[1].
Table 1: Physicochemical Specifications
| Property | Value |
| Systematic / IUPAC Name | N-(2-Methyl-1-oxoallyl)methacrylamide |
| Common Synonyms | Dimethacrylamide, N-methacryloylmethacrylamide, Bis-methacryloyl-amine[2][3] |
| CAS Registry Number | 7370-82-3[2] |
| Molecular Formula | C8H11NO2[1][4] |
| Molecular Weight | 153.18 g/mol [1] |
| Exact Mass | 153.0789 Da[1] |
| Topological Polar Surface Area | 46.2 Ų[1] |
Mechanistic Advantages in Polymer Chemistry
The selection of a cross-linker dictates the mechanical properties, swelling behavior, and degradation profile of the resulting polymer network. Dimethacrylamide offers distinct mechanistic advantages over conventional cross-linkers like ethylene glycol dimethacrylate (EGDMA).
Superior Hydrolytic and Enzymatic Stability
Traditional cross-linkers such as EGDMA rely on ester linkages, which are highly susceptible to cleavage by esterases in biological environments (e.g., the oral cavity) or under extreme pH conditions ()[5]. The degradation of these networks leads to material failure and the potential release of toxic byproducts. In contrast, the imide backbone of dimethacrylamide is hydrolytically stable, making it an ideal candidate for long-term biomedical implants, dental restoratives, and molecularly imprinted polymers (MIPs)[5].
Cyclopolymerization vs. Intermolecular Cross-Linking
Due to its 1,6-diene structure, dimethacrylamide exhibits unique polymerization kinetics. In highly dilute solutions, the spatial proximity of the two double bonds strongly favors intramolecular cyclopolymerization, predominantly forming five- or six-membered rings ()[6]. However, in concentrated bulk formulations or hydrogel synthesis, intermolecular propagation outcompetes cyclization, resulting in a robust, three-dimensional cross-linked network[6].
Figure 1: Kinetic pathways of dimethacrylamide polymerization based on monomer concentration.
Synthesis and Purification Methodology
The synthesis of N-(2-Methyl-1-oxoallyl)methacrylamide is typically achieved via the acylation of methacrylamide. The following protocol outlines a self-validating system for high-yield synthesis, ensuring the preservation of the reactive vinyl groups.
Step-by-Step Synthesis Protocol:
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Reagent Preparation: Dissolve 1.0 equivalent of methacrylamide in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Base Addition: Add 1.2 equivalents of triethylamine (TEA).
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Causality: TEA acts as an acid scavenger. The acylation reaction generates hydrochloric acid (HCl) as a byproduct; without TEA, the acidic environment would protonate the imide product, leading to hydrolysis or unwanted side reactions.
-
-
Acylation: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add 1.1 equivalents of methacryloyl chloride over 30 minutes.
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Causality: The highly exothermic nature of acylation requires controlled addition at low temperatures to prevent premature thermal autopolymerization of the vinyl groups.
-
-
Reaction Propagation: Allow the mixture to slowly warm to room temperature and stir continuously for 12 hours.
-
Purification (Self-Validating Step): Wash the organic layer sequentially with saturated aqueous NaHCO3 (to neutralize and remove unreacted acid) and brine. Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (Hexane/Ethyl Acetate).
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Validation: Confirm the structural integrity via ^1^H NMR (CDCl
3), ensuring the presence of distinct vinyl protons (δ ~5.5–6.0 ppm) and the complete absence of the primary amine protons from the starting material.
Advanced Applications: Antimicrobial Hydrogels and Superabsorbers
Dimethacrylamide is heavily utilized in the formulation of interpenetrating hydrogel networks (IPNs) and superabsorbers. For instance, chemically cross-linking hydrophilic polycations (like polyguanidines) with dimethacrylamide yields materials capable of absorbing up to 96-fold their weight in water while retaining potent, long-lasting antimicrobial properties against Staphylococcus aureus ()[7].
Table 2: Effect of Comonomers on Dimethacrylamide Visible Light Polymerization [5]
| Comonomer Functional Group | Polymerization Rate | Degree of Conversion | Compressive Strength |
| Electron-Withdrawing (Acrylates) | Significantly Accelerated | High (>80%) | Enhanced |
| Electron-Donating | Decelerated | Low to Moderate | Reduced |
| Methacrylate Counterparts | Variable / Unclear Pattern | Moderate | Moderate |
Experimental Workflow: In Situ Photopolymerization of a Hydrogel
To achieve a maximal degree of swelling and structural integrity, end-group cross-linking via UV/visible light is preferred over thermal initiation[7].
Figure 2: Standardized workflow for photopolymerization of dimethacrylamide-based hydrogels.
Causality in the Workflow:
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Deoxygenation (Step 3): Molecular oxygen is a potent diradical that rapidly reacts with propagating polymer chains to form stable peroxy radicals, effectively quenching the free-radical polymerization process. Strict argon or nitrogen purging is non-negotiable for achieving high conversion rates.
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Post-Processing (Step 5): Unreacted monomers can be highly cytotoxic. Extensive solvent extraction followed by lyophilization (freeze-drying) validates the safety of the hydrogel for biomedical applications and preserves its functional porous microstructure[7].
Conclusion
N-(2-Methyl-1-oxoallyl)methacrylamide stands out as a premium cross-linking monomer in the polymer chemist's toolkit. Its unique 1,6-diene imide structure offers a hydrolytically stable alternative to traditional ester-based cross-linkers, making it indispensable for the development of durable biomaterials, molecularly imprinted polymers, and high-capacity superabsorbers. By carefully controlling the polymerization kinetics and comonomer selection, researchers can tailor the mechanical and chemical properties of the resulting polymer networks to meet rigorous application demands.
References
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PubChem - N-(2-Methyl-1-oxoallyl)methacrylamide | C8H11NO2 | CID 81837 URL:[Link]
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Chemsrc - N-(2-methyl-1-oxoallyl)methacrylamide | CAS#:7370-82-3 URL:[Link]
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ACS Applied Materials & Interfaces - Cross-Linking of a Hydrophilic, Antimicrobial Polycation toward a Fast-Swelling, Antimicrobial Superabsorber and Interpenetrating Hydrogel Networks with Long Lasting Antimicrobial Properties URL:[Link]
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Journal of Macromolecular Science (Taylor & Francis) - The Fundamental Basis for Cyclopolymerization. IV. Radiation Initiated Solid-State Polymerization of Certain Dimethacrylamides URL:[Link]
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Indian Academy of Sciences - Effect of (meth)acrylates on in situ visible light polymerization of dimethacrylamide URL:[Link]
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